Boc-D-homophenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

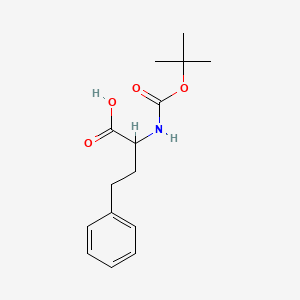

Boc-D-homophenylalanine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-homophenylalanine typically involves the protection of the amino group of an amino acid with a Boc group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control of reaction conditions and can lead to higher yields and purities compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

Boc-D-homophenylalanine can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can react with electrophiles.

Coupling: It can be used in peptide coupling reactions, where the carboxylic acid group reacts with an amine to form an amide bond.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), dichloromethane.

Substitution: Various electrophiles, organic solvents.

Coupling: Carbodiimides (e.g., EDC, DCC), HOBt, organic solvents.

Major Products Formed

Deprotection: The primary amine and carbon dioxide.

Substitution: Substituted Boc-protected amines.

Coupling: Peptides and other amide-containing compounds.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-D-homophenylalanine serves as a crucial building block in the synthesis of peptides. Its protected form allows for selective reactions during peptide chain elongation, which is essential for creating complex peptide sequences with specific functionalities. The Boc (tert-butyloxycarbonyl) group protects the amino group from undesired reactions, enabling precise control over the synthesis process.

Case Study: Synthesis of Therapeutic Peptides

In a study focused on developing peptide-based drugs, this compound was incorporated into various peptide sequences to enhance stability and bioavailability. The resulting peptides demonstrated improved therapeutic efficacy in targeting specific diseases, particularly in oncology and neurology .

Drug Development

The compound plays a significant role in pharmaceutical research, particularly in the design of novel drug candidates. Its unique structural properties allow for enhanced selectivity and efficacy of therapeutic agents targeting specific receptors.

Table 1: Examples of Drug Candidates Involving this compound

| Drug Candidate | Target Disease | Year | Application |

|---|---|---|---|

| Peginesatide | Anemia | 2012 | Treatment of anemia associated with chronic kidney disease |

| Lucinactant | Respiratory distress syndrome | 2012 | Prevention of respiratory distress syndrome |

| Etelcalcetide | Secondary hyperparathyroidism | 2016 | Treatment for hyperparathyroidism |

This table summarizes notable drug candidates developed using this compound, highlighting its importance in therapeutic applications .

Bioconjugation

This compound is employed in bioconjugation processes, where it facilitates the attachment of biomolecules to drugs or other therapeutic agents. This enhances drug delivery systems and improves the efficacy of treatments.

Case Study: Enhancing Drug Delivery

Research has shown that bioconjugates formed using this compound exhibited improved pharmacokinetic profiles. For instance, a study demonstrated that conjugating this compound with an anticancer drug increased its circulation time and reduced off-target effects, leading to better therapeutic outcomes .

Protein Engineering

In protein engineering, this compound is utilized to modify protein structures, allowing scientists to create proteins with enhanced stability and activity. This modification is crucial for developing proteins that can withstand harsh biological conditions or exhibit improved functional properties.

Table 2: Applications in Protein Engineering

| Application Area | Description |

|---|---|

| Enzyme Design | Creation of more efficient enzymes for industrial applications |

| Therapeutic Proteins | Development of proteins with enhanced stability for medical use |

The application of this compound in protein engineering has led to significant advancements in both industrial and therapeutic protein applications .

Research in Neuroscience

This compound is also relevant in neuroscience research, particularly in studies related to neurotransmitter activity. It aids researchers in understanding brain functions and exploring potential treatments for neurological disorders.

Case Study: Neurotransmitter Activity

A study investigating the role of unnatural amino acids, including this compound, found that these compounds could significantly influence neurotransmitter dynamics. This insight has implications for developing treatments for conditions such as depression and anxiety .

Mecanismo De Acción

The mechanism of action of Boc-D-homophenylalanine primarily involves its role as a protected amino acid derivative. The Boc group provides stability to the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical processes, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the molecules being synthesized.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)-4-hydroxycyclohexylethanoic acid: Another Boc-protected amino acid derivative with a different side chain.

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a shorter carbon chain.

Uniqueness

Boc-D-homophenylalanine is unique due to its specific structure, which includes a phenyl group and a Boc-protected amine. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications .

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCODLPJUFHPVQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.